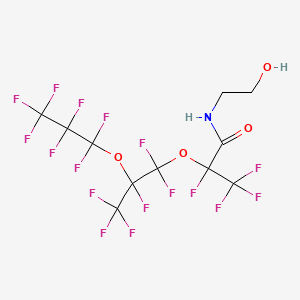

N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide” is a chemical compound that can be sourced from leading manufacturers . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of this compound involves the use of diethanolamine and perfluoro-2,5-dimethyl-3,6-dioxa-nonanoyl chloride . The process involves adding diethanolamine to DMF under mechanical stirring, followed by the dropwise addition of perfluoro-2,5-dimethyl-3,6-dioxa-nonanoyl chloride into the mixed solution at -20 °C under a nitrogen atmosphere .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a perfluoroalkyl ether backbone with hydroxyethyl amide functional groups .Chemical Reactions Analysis

This compound can be used to synthesize novel environmentally friendly fluorinated diamine N-[2-[(2-aminoethyl) amino]ethyl]-perfluoro-2,5-dimethyl-3,6-dioxa-nonanamide(FDETA) based on diethylenetriamine and ethyl perfluoro-2,5-dimethyl-3,6-dioxa-nonanoate (FEt) .Applications De Recherche Scientifique

Environmental Persistence and Toxicity of PFAS Alternatives

Per- and polyfluoroalkyl substances (PFASs) are emerging as persistent organic pollutants, extensively used in industrial and consumer applications. Due to their persistence, bioaccumulation, long-distance migration, and toxicity, identifying new compounds that can replace PFASs is crucial. Recent investigations highlight the environmental presence and effects of alternative PFAS compounds, including hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) as dominant global pollutants. These alternatives exhibit systemic multiple organ toxicities, comparable or even more serious potential toxicity than legacy PFASs, underscoring the need for further toxicological studies to confirm their long-term usability (Wang et al., 2019).

Oxidative Stress and Lipid Peroxidation

The formation of lipid hydroperoxide-derived amide-type lysine adducts on proteins is significant in understanding oxidative stress and related diseases. Novel amide-type lipid-lysine adducts have been identified under conditions of oxidative stress, suggesting a complex mechanism behind the generation of amide bonds through lipid peroxidation. This phenomenon might aid in detecting oxidative stress induced by disease and estimating damage caused by an excess intake of polyunsaturated fatty acids (PUFAs) (Kato, 2014).

Environmental Monitoring and Analysis

With the phase-out of certain legacy PFAS, monitoring activities have increased to bridge knowledge gaps on the environmental fate and effects of fluoroalkylether compounds (ether-PFAS) such as F-53B, Gen-X, ADONA, and others. Advances in nontarget screening have revealed identities of other infrequently monitored ether-PFAS, urging systematic research on these compounds' environmental occurrence, fate, and effects (Munoz et al., 2019).

PFAS Removal Technologies

Recent technological advances suggest that amine-containing sorbents can offer alternative solutions to PFAS control in municipal water and wastewater treatment. The removal mechanism relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology, indicating a path for designing next-generation sorbents for effective PFAS removal (Ateia et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide are currently unknown. This compound is a novel fluorinated compound

Mode of Action

It is known that the compound contains several functional groups, including a secondary amide (aliphatic), a hydroxyl group, a primary alcohol, and two aliphatic ethers . These groups could potentially interact with various biological targets, leading to changes in cellular function.

Pharmacokinetics

The compound’s molecular weight of 53914g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed throughout the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s unique structure and reactivity , it may have a range of effects on cellular function.

Propriétés

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F17NO4/c12-4(7(16,17)18,3(31)29-1-2-30)32-11(27,28)6(15,9(22,23)24)33-10(25,26)5(13,14)8(19,20)21/h30H,1-2H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENQWYBQXKARDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896545 |

Source

|

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137506-19-5 |

Source

|

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)

![1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B6591346.png)

![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)